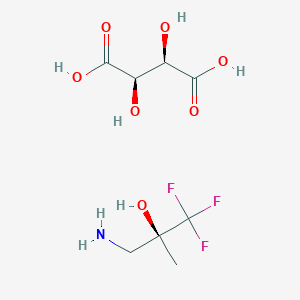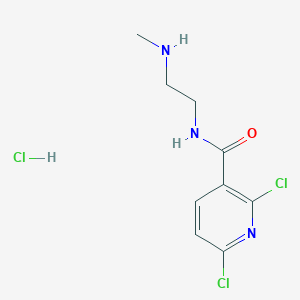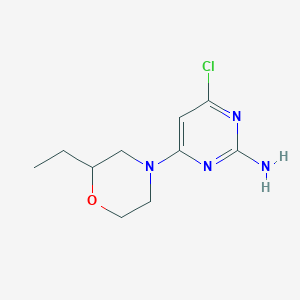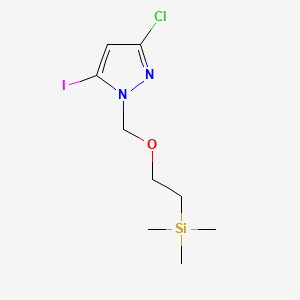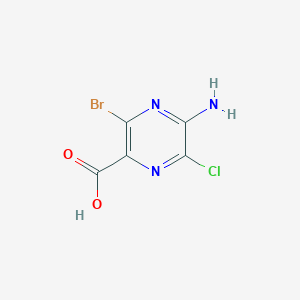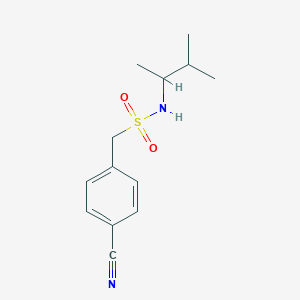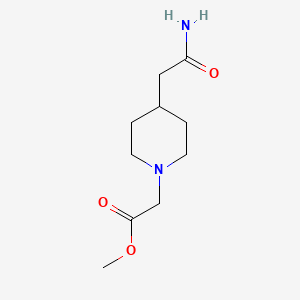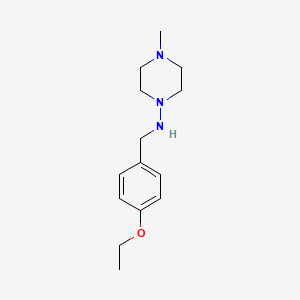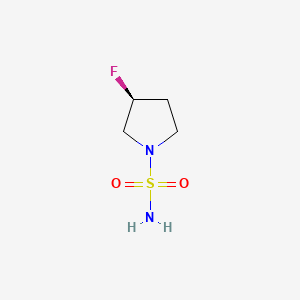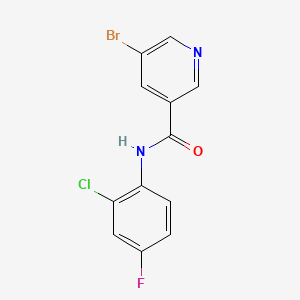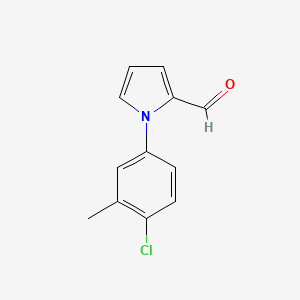
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, along with a formyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-3-methylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-methanol.
Substitution: 1-(4-Amino-3-methylphenyl)-1h-pyrrole-2-carbaldehyde.
科学的研究の応用
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenyl methacrylate: A related compound with similar structural features but different functional groups.
4-Chloro-3-methylphenyl acetate: Another related compound with an ester functional group instead of the formyl group.
Uniqueness
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde is unique due to the presence of both the pyrrole ring and the formyl group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
1-(4-chloro-3-methylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 |
InChIキー |
HPJCNCOEKJDRMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
